

# Spectroscopic comparison of potassium chromate and potassium dichromate solutions

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A Spectroscopic Comparison of Potassium Chromate and Potassium Dichromate Solutions

This guide provides an objective comparison of the spectroscopic properties of **potassium chromate** (K<sub>2</sub>Cr<sub>0</sub>) and potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>) solutions. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed protocols for analysis.

### Introduction

**Potassium chromate** and potassium dichromate are two chromium(VI) compounds that exhibit distinct colors in aqueous solutions due to the presence of the chromate ( $CrO_4^{2-}$ ) and dichromate ( $Cr_2O_7^{2-}$ ) ions, respectively. The vibrant yellow of a chromate solution and the deep orange of a dichromate solution are a result of ligand-to-metal charge transfer (LMCT), an electronic transition where electrons move from the oxygen ligands to the central chromium atom.[1] This process leads to the absorption of light in the visible spectrum, resulting in their characteristic colors.[1]

A key feature of these solutions is the pH-dependent equilibrium between the chromate and dichromate ions.[2][3] In alkaline solutions, the equilibrium shifts to favor the formation of the yellow chromate ion, while in acidic solutions, the orange dichromate ion predominates.[2][4] This reversible interconversion can be monitored and quantified using UV-Visible spectrophotometry.[2]



# Spectroscopic Properties: A Quantitative Comparison

The distinct spectroscopic properties of the chromate and dichromate ions allow for their individual quantification. The chromate ion has a strong absorption maximum in the ultraviolet region, while the dichromate ion displays characteristic absorption bands in both the UV and visible regions.[2]

lon	Chemical Formula	Color in Solution	Wavelength of Maximum Absorbance (λmax)	Molar Absorptivit y (ε) at λmax	Conditions
Chromate	CrO <sub>4</sub> 2-	Yellow	~372-373 nm	~4815 L mol <sup>-1</sup> cm <sup>-1</sup>	Alkaline (pH ≥ 8)
Dichromate	Cr <sub>2</sub> O <sub>7</sub> 2-	Orange	~350 nm and ~450 nm	Varies with concentration	Acidic (pH ≤ 6)

Note: The exact  $\lambda$ max and molar absorptivity values can vary slightly depending on the solvent, pH, and concentration.[5][6]

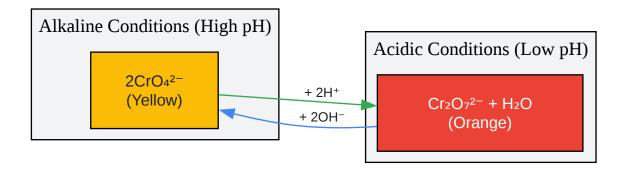
## pH-Dependent Equilibrium

The chemical equilibrium between chromate and dichromate ions is governed by the following reaction:[2]

$$2 \text{ CrO}_{4^{2-}}(aq) + 2 \text{ H}^{+}(aq) \rightleftharpoons \text{Cr}_{2}\text{O}_{7^{2-}}(aq) + \text{H}_{2}\text{O}(l)$$

The diagram below illustrates this pH-dependent relationship.





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Caption: pH-dependent equilibrium between chromate and dichromate ions.

## **Experimental Protocols**Preparation of Standard Solutions

#### Reagents and Materials:

- Potassium chromate (K2CrO4), analytical grade
- Potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>), analytical grade
- Hydrochloric acid (HCl) or Sulfuric acid (H2SO4), 1 M solution
- Sodium hydroxide (NaOH), 1 M solution
- Deionized or distilled water
- · Volumetric flasks and pipettes

#### Procedure:

- Stock Solution Preparation: To prepare a stock solution (e.g., 1000 mg/L Cr(VI)), accurately weigh the required amount of K<sub>2</sub>CrO<sub>4</sub> or K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> and dissolve it in a 1 L volumetric flask with deionized water.
- Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution into volumetric flasks.[7]



## **UV-Visible Spectrophotometric Analysis**

### Equipment:

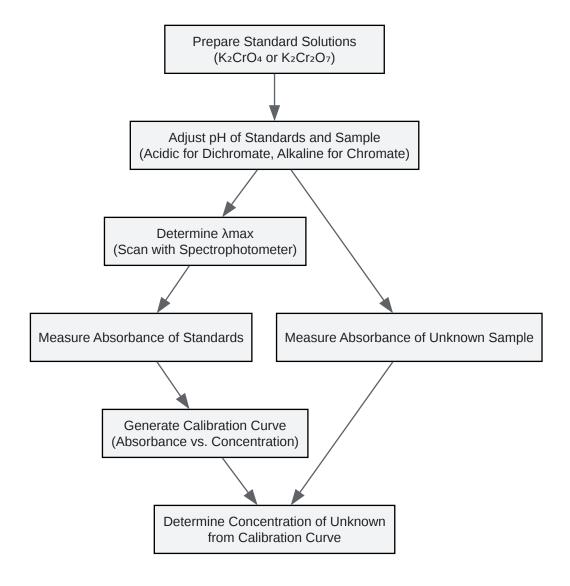
• UV-Visible Spectrophotometer capable of measurements in the UV-Vis range.

#### Procedure:

- Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for both chromate and dichromate solutions by scanning across the UV-Vis spectrum.[7] For chromate analysis in alkaline conditions (pH ≥ 8), use a wavelength of approximately 372 nm. For dichromate analysis in acidic conditions (pH ≤ 6), use a wavelength of approximately 350 nm.[6]
- pH Adjustment: Adjust the pH of the standard solutions and samples to be analyzed using dilute HCl/H<sub>2</sub>SO<sub>4</sub> or NaOH to ensure the desired chromium species is present.[6]
- Blank Measurement: Use a blank solution (deionized water with its pH adjusted to match the samples) to zero the spectrophotometer.[8]
- Absorbance Measurement: Measure the absorbance of each standard solution and the unknown sample at the selected λmax.
- Calibration Curve: Create a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations. The plot should be linear and follow the Beer-Lambert law.
- Concentration Determination: Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve.[8]

The experimental workflow for determining the concentration of chromate or dichromate in a sample is illustrated below.





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Caption: Experimental workflow for spectrophotometric analysis.

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